B1578651 ADP-2

ADP-2

Cat. No.: B1578651
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound known as ADP-2 is supplied for research and development purposes. It is intended for use in controlled laboratory settings by qualified professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the specific identity, purity, and suitability of this compound for their particular applications. Note: The specific chemical structure, properties, and research applications for "this compound" could not be definitively confirmed through a current search. The information provided by the supplier on the Certificate of Analysis should be consulted for precise details.

Properties

bioactivity

Antibacterial

sequence

YENPYGCPTDEGKCFDRCNDSEFEGGYCGGSYRATCVCYRT

Origin of Product

United States

Scientific Research Applications

Role in Cancer Therapy

ADP plays a significant role in the modulation of platelet function and cancer progression. Recent studies have highlighted the importance of ADP receptors, particularly P2Y12, in ovarian cancer growth.

  • Mechanism of Action : In murine models, the inhibition of P2Y12 receptors using ticagrelor resulted in a significant reduction in tumor growth—by 60% compared to aspirin and 75% compared to placebo treatments. This suggests that ADP signaling through platelets promotes tumor proliferation and survival, indicating a potential therapeutic target for cancer treatment .
  • Case Study : In experiments where P2Y12 knockout mice were used, tumor growth was reduced by over 85% compared to wild-type mice. This underscores the role of ADP and its receptors in enhancing cancer cell proliferation and survival through platelet activation .

Enzymatic Assays and Drug Discovery

ADP is extensively used in kinase assays, which are essential for drug discovery and development.

  • ADP-Glo™ Kinase Assay : This luminescent assay allows researchers to detect kinase activity with high sensitivity. It is particularly beneficial for profiling kinase inhibitors and studying their mechanisms of action. The assay can operate effectively even at high ATP concentrations, making it versatile for various kinase families .
  • Research Findings : The ADP-Glo™ assay has been validated for use in both primary and secondary compound screening, demonstrating its capability to generate selectivity profiles for compounds targeting kinases. This is crucial for identifying lead therapeutic candidates during the drug discovery process .

Biochemical Research Applications

ADP is also employed in various biochemical research settings to understand enzyme kinetics and metabolic pathways.

  • Helper Enzyme Studies : Research has utilized helper enzymes like adenylate kinase (AdK) and apyrase to manipulate ADP levels during spectroscopic studies. These enzymes facilitate the removal of ADP, allowing repeated experiments without interference from ADP accumulation. This methodology enhances the understanding of ATP hydrolysis mechanisms and enzyme kinetics .
  • Spectroscopic Monitoring : By studying the infrared absorbance changes during enzymatic reactions involving ADP, researchers can gain insights into enzyme activity and conformational changes associated with substrate binding and release .

Summary Table of Applications

Application AreaDescriptionKey Findings/Implications
Cancer TherapyModulation of tumor growth via ADP receptors (e.g., P2Y12)Significant reduction in tumor growth with receptor inhibitors
Enzymatic AssaysUse of ADP-Glo™ Kinase Assay for kinase activity detectionHigh sensitivity; suitable for drug screening
Biochemical ResearchUtilization of helper enzymes to study enzyme kineticsEnhanced understanding of ATP hydrolysis and enzyme dynamics

Comparison with Similar Compounds

Control Systems: ADP-2 in Model Predictive Control

In control theory, this compound refers to a multi-stage approximated dynamic programming (ADP)-based model predictive control (MPC) . It optimizes control signals through iterative stages, balancing computational efficiency and performance.

Comparison with ADP-1 and ADP-3

  • ADP-1 : A single-stage ADP-based MPC with lower computational demand (0.39% faster than this compound) but less smooth control output .
  • This compound : Achieves smoother control (validated via Integral Square Error (ISE) metrics) due to multi-stage optimization, albeit with marginally higher computation time (0.39% slower than ADP-1) .
  • ADP-3 : Incorporates state constraints, reducing computation time by eliminating redundant matrix calculations. However, its ISE performance is less studied .
Table 1: Performance Metrics in Control Systems
Strategy Computation Time (Relative) ISE (Integral Square Error)
NMPC 100% 0.85 (lowest)
ADP-1 72.61% 0.92
This compound 73.00% 0.91
ADP-3 65% (estimated) N/A

Molecular Biology: this compound in Tubulin-Kinesin Interactions

In structural biology, this compound denotes a kinesin-tubulin complex where the kinesin head is bound to ADP. This system exhibits minimal conformational changes in α/β-tubulin compared to other states.

Comparison with APO-1 and Isolated Tubulin

  • APO-1 : The kinesin head in an unbound state induces significant tubulin conformational changes (RMSD > 0.38 Å) .
  • This compound : Shows negligible positional fluctuations (RMSD ≈ 0.08 Å), comparable to isolated tubulin (RMSD ≈ 0.08 Å), indicating weak interaction-induced stability .
  • Potential of Mean Force (PMF): this compound attains a PMF of 35kBT at ∆d ≈ 1.8 nm, double the energy barrier of ADP-1 (17.7kBT), reflecting stronger binding resistance .
Table 2: Structural Dynamics in Tubulin Systems
System RMSD (Å) PMF (kBT)
APO-1 0.38 ± 0.10 N/A
This compound 0.08 ± 0.07 35
Isolated Tubulin 0.08 ± 0.09 N/A

Pharmaceutical Chemistry: this compound as a Ceftobiprole Degradant

This compound is a degradation product of ceftobiprole, characterized by structural modifications in the aminothiadiazole ring.

Comparison with Ceftobiprole and ADP-1

  • Ceftobiprole : Original molecule with molecular formula C20H23N7O7S .
  • ADP-1 : Adds an OH group and removes sulfur/nitrogen (C20H23N7O7S → C20H23N7O8S) .
  • This compound : Adds two oxygen atoms and removes N2S (C20H22N6O8S), preserving the cephalosporin moiety but altering the ring’s reactivity .

Materials Science: this compound in Paper Hydrophobicity

This compound here refers to alkyl ketene dimer (AKD)-modified diatomite at 8% loading, optimizing paper hydrophobicity.

Comparison with ADP-0 to ADP-6

  • This compound : Achieves 0.20% AKD wax retention, balancing roughness (≈2.5 µm) and contact angle (≈110°) .
  • ADP-6 : Highest AKD loading (0.80%) but suboptimal retention efficiency .
Table 3: Paper Sizing Performance
Sample AD (%) AKD Wax (%) Roughness (µm) Contact Angle (°)
ADP-0 0 0.00 3.2 70
This compound 8 0.20 2.5 110
ADP-6 32 0.80 1.8 130

Biochemistry: this compound as an Enzyme Reaction Intermediate

This compound denotes an abortive RNA-2'-PO4-(this compound''OMe-ribose) intermediate in Tpt1 enzyme inhibition studies.

Comparison with Native NAD+ and 2′-OMeNAD+

  • NAD+ : Native cofactor with unmodified ribose .
  • 2′-OMeNAD+ : Synthetic analogue with 2′-O-methylation, forming this compound''OMe-ribose to trap Tpt1 .
  • This compound : Serves as a "poison" intermediate, disrupting enzyme function by stalling catalytic cycles .

Preparation Methods

Synthetic Strategies for ADP-2 and Related Poly(ADP-ribose) Structures

A notable approach to synthesizing this compound derivatives involves the stepwise construction of poly(ADP-ribose) branched core structures, which include α-d-ribofuranosyl linkages and multiple phosphate groups. Hagino et al. (2022) reported a 10-step synthesis starting from 6-chloropurine ribofuranoside, achieving an overall yield of 6.1%. Key features of this method include:

This method addresses synthetic challenges such as maintaining α-selectivity in ribofuranosylation in the presence of purine bases and installing multiple phosphate groups at defined positions.

Step Key Reaction Yield (%) Notes
1-5 Iterative α-1,2-cis ribosylation ~82 High α/β selectivity (15.7:1)
6 Phosphorylation Not specified Chemo- and regioselective
7-10 Deprotection 89 Removal of protecting groups
Total Overall yield 6.1 Due to multi-step complexity

Fluorinated this compound Analogues: Stereoselective Installation of Fluorine and Phosphate

Summary Table of Key Preparation Methods for this compound

Methodology Key Features Yield Range (%) Challenges Addressed References
Iterative α-1,2-cis ribosylation + phosphorylation Multi-step, thioglycoside donors, bismuth promoter ~6.1 overall Stereoselectivity, multiple phosphate installation
Selectfluor-mediated fluorination + phosphorylation Simultaneous fluorine and phosphate installation Not specified Stereoselective fluorination for inhibitors
Biomimetic α-selective ribosylation + click chemistry Mild, modular, ionic liquid system 82–86 Simplified, scalable, no specialized equipment
Pyrophosphate bond formation on solid support Phosphorimidazolidate coupling Moderate Efficient pyrophosphate linkage formation
ADP conjugates with phosphoester/phosphoramide bonds Use of POCl3, Ph3P/(PyS)2/MeIm activation 34–70 Diverse bond types, selective binding studies

Q & A

Q. Example Workflow :

Map contradictions against temporal or demographic variables.

Apply mixed-effects models to account for hierarchical data structures.

Report limitations in external validity (e.g., geographic coverage constraints) .

How can researchers optimize data collection instruments for this compound to balance depth and standardization?

Basic Research Question

  • Questionnaires : Use Likert scales for quantitative assessments but supplement with open-ended questions for qualitative insights. Pre-test instruments for clarity and cultural relevance .
  • Documentary Analysis : Leverage archival data (e.g., clinical records) but validate completeness via cross-referencing with primary sources .

Advanced Consideration :
Develop adaptive surveys using real-time feedback loops (e.g., dynamic branching in digital tools) to refine questions based on participant responses. Ensure alignment with FAIR principles (Findable, Accessible, Interoperable, Reusable) for secondary data reuse .

What ethical and methodological safeguards are critical for human-subject this compound research?

Basic Research Question

  • Participant Protection : Obtain IRB approval, disclose risks/benefits, and ensure anonymity. Implement protocols for reporting harm (e.g., mandatory disclosure to GPs in high-risk scenarios) .
  • Data Confidentiality : Use encrypted storage and access controls. Document consent forms separately from raw data .

Advanced Consideration :
Employ participatory research designs, where subjects co-design study parameters (e.g., community advisory boards). Monitor power dynamics in researcher-participant interactions to avoid coercion .

How should researchers approach statistical analysis of this compound data to ensure robustness and avoid Type I/II errors?

Advanced Research Question

  • Pre-Analysis Planning : Define primary endpoints a priori and avoid post hoc data dredging. Use Bonferroni corrections for multiple comparisons .
  • Model Selection : Choose methods (ANOVA, mixed models) based on data distribution and dependency structures. Report effect sizes with confidence intervals, not just p-values .
  • Replication : Share code and datasets in repositories like Zenodo for independent verification .

Case Study :
In a study with low response rates, apply inverse probability weighting to adjust for non-response bias .

What frameworks support the integration of this compound findings into broader academic literature?

Basic Research Question

  • Literature Reviews : Systematically map existing knowledge gaps using tools like PRISMA for meta-analyses. Highlight how this compound addresses underexplored variables (e.g., socio-cultural factors) .
  • Theoretical Alignment : Connect empirical results to established models (e.g., JSM-method for intelligent data analysis) or propose refinements .

Advanced Consideration :
Use citation network analysis to identify interdisciplinary linkages. For example, this compound’s diagnostic protocols might inform both clinical psychology and public health policy .

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